Phenyl Thiocinnamate
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Overview
Description
Phenyl Thiocinnamate is an organic compound that belongs to the class of cinnamates, which are esters of cinnamic acid This compound is characterized by the presence of a phenyl group attached to a thiocinnamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl Thiocinnamate can be synthesized through several methods. One common approach involves the reaction of cinnamic acid with phenyl thiol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Phenyl Thiocinnamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phenyl ring or the cinnamate moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Its derivatives are being researched for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Phenyl Thiocinnamate is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Phenyl Thiocinnamate exerts its effects involves interactions with specific molecular targets. For instance, it has been shown to inhibit the expression of intercellular adhesion molecule-1 (ICAM-1) on endothelial cells, thereby reducing inflammation . The pathways involved include the modulation of signaling cascades that regulate gene expression and cellular responses.
Comparison with Similar Compounds
Phenyl Thiocinnamate can be compared with other cinnamate derivatives and thiocinnamates:
Cinnamates: These compounds share a common cinnamic acid backbone but differ in their esterifying groups. Examples include methyl cinnamate and ethyl cinnamate.
Thiocinnamates: Similar to this compound, these compounds contain a thiol group attached to the cinnamate moiety. Examples include ethyl thiocinnamate and propyl thiocinnamate.
Uniqueness: this compound is unique due to its specific combination of a phenyl group and a thiocinnamate moiety, which imparts distinct chemical and biological properties. Its ability to inhibit cell adhesion molecules sets it apart from other cinnamate derivatives .
Properties
CAS No. |
21122-38-3 |
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Molecular Formula |
C15H12OS |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
S-phenyl (E)-3-phenylprop-2-enethioate |
InChI |
InChI=1S/C15H12OS/c16-15(17-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11+ |
InChI Key |
XSLKASMCZXXRNL-VAWYXSNFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)SC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)SC2=CC=CC=C2 |
Origin of Product |
United States |
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